molecular formula C6H7BrN2O2 B1370711 Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate CAS No. 1072944-71-8

Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate

Cat. No.: B1370711
CAS No.: 1072944-71-8
M. Wt: 219.04 g/mol
InChI Key: YLIKWVCFKYAWBV-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate is an organic compound with the molecular formula C6H7BrN2O2. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms.

Biochemical Analysis

Biochemical Properties

Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions can vary, but they often involve binding to active sites or allosteric sites on enzymes, leading to changes in their catalytic activity .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, thereby modulating signal transduction pathways. Additionally, it can impact the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific proteins or enzymes, leading to inhibition or activation of their activity. This binding can result in conformational changes in the target biomolecules, affecting their function. Furthermore, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in sustained changes in cellular processes, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways or enhancement of cellular function. At high doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects are often observed, where a specific dosage level results in a significant change in the compound’s activity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells. The compound may also influence the activity of key metabolic enzymes, thereby modulating overall metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cells, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles by targeting signals or post-translational modifications. This localization is essential for its interaction with target biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate can be synthesized through a multi-step process involving the bromination of pyrazole followed by esterification. One common method involves the reaction of 4-bromo-1H-pyrazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chloro-1H-pyrazol-1-yl)acetate
  • Methyl 2-(4-fluoro-1H-pyrazol-1-yl)acetate
  • Methyl 2-(4-iodo-1H-pyrazol-1-yl)acetate

Uniqueness

Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can enhance the compound’s reactivity and binding affinity in various applications, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

methyl 2-(4-bromopyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-11-6(10)4-9-3-5(7)2-8-9/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIKWVCFKYAWBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650345
Record name Methyl (4-bromo-1H-pyrazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072944-71-8
Record name Methyl 4-bromo-1H-pyrazole-1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072944-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (4-bromo-1H-pyrazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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